3-{6-Chloro-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}propanoic acid
Description
3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-YL}propanoic acid (CAS: 902502-24-3) is a heterocyclic compound with the molecular formula C₈H₇ClN₄O₂ and a molecular weight of 226.62 g/mol . Its structure comprises a triazolo[4,3-b]pyridazine core substituted with a chlorine atom at position 6 and a propanoic acid moiety at position 2. This compound is commercially available with a purity of ≥95% and is utilized as a building block in medicinal chemistry for synthesizing bromodomain inhibitors and other bioactive derivatives . Key identifiers include MDL number MFCD11868225 and ChemSpider ID 5056992 .
Properties
IUPAC Name |
3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c9-5-1-2-6-10-11-7(13(6)12-5)3-4-8(14)15/h1-2H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEWIPRSCXMUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Chloro-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-{6-Chloro-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
The biological activities of 3-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-YL}propanoic acid include:
- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by targeting specific kinases involved in tumor growth. Its ability to inhibit MAP kinases suggests a role in cancer therapy .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of triazolopyridazine compounds possess antimicrobial properties. This suggests potential applications in treating infections caused by resistant pathogens .
Case Study 1: Anticancer Research
A study demonstrated that compounds similar to this compound effectively inhibited the growth of various cancer cell lines through the modulation of MAPK pathways. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Screening
In a screening assay involving several triazolopyridazine derivatives, the compound exhibited notable activity against Gram-positive bacteria. The mechanism was attributed to its interaction with bacterial enzymes critical for cell wall synthesis, suggesting further investigation into its use as an antibiotic agent .
Mechanism of Action
The mechanism of action of 3-{6-Chloro-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The propanoic acid substituent in the parent compound confers higher aqueous solubility compared to aromatic (e.g., 3-methylphenyl) or aliphatic (e.g., oxetan-3-yl) groups .
Substituent Variations at Position 6
Key Observations :
- Chlorine at position 6 is a common electron-withdrawing group that stabilizes the triazolo-pyridazine core and facilitates nucleophilic substitution reactions .
- Fluorine substitution (e.g., in compound Z4500949681) enhances cytotoxicity but may reduce metabolic stability .
Pharmacological and Physicochemical Comparisons
Lipophilicity and Solubility
- The parent compound’s logP value is ~1.5 (predicted), attributed to the polar propanoic acid group .
- Chlorine substitution at position 6 increases lipophilicity compared to methoxy or fluorine substituents .
- Methyl ester derivatives (e.g., methyl 3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-YL}propanoate hydrochloride) are prodrugs with improved membrane permeability .
Key Research Findings
- Synthetic Utility : The parent compound serves as a precursor for peptide coupling reactions (e.g., with HATU) to generate amide-linked bromodomain inhibitors .
- Metabolic Stability: Propanoic acid derivatives exhibit better metabolic stability than tert-butyl carbamate derivatives (e.g., compound 2436675-31-7), which are susceptible to esterase cleavage .
- Crystallography: Co-crystallization studies (e.g., with acetic acid) reveal layered arrangements stabilized by hydrogen bonds involving the propanoic acid group .
Biological Activity
3-{6-Chloro-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}propanoic acid is a heterocyclic compound that belongs to the class of triazolopyridazine derivatives. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, which include anticancer, antimicrobial, and antiviral properties.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors within biological systems. Notably, it acts as an inhibitor of mitogen-activated protein (MAP) kinases, which play a critical role in regulating cell growth and differentiation. The inhibition of MAP kinases can lead to decreased cellular proliferation and altered signaling pathways.
Target Enzymes and Pathways
The compound has been shown to interact with several key enzymes:
- Carbonic Anhydrase : Involved in the regulation of pH and fluid balance.
- Cholinesterase : Plays a role in neurotransmission by breaking down acetylcholine.
- Phosphodiesterase : Modulates intracellular levels of cyclic nucleotides.
These interactions suggest that this compound may influence various biochemical pathways critical for cellular function.
Cellular Effects
The compound's effects on cellular processes include:
- Modulation of cell signaling pathways.
- Alteration of gene expression.
- Impact on cellular metabolism.
These effects are primarily mediated through its inhibitory actions on target enzymes and receptors.
Anticancer Activity
In a study evaluating the anticancer potential of triazolopyridazine derivatives, this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound against a range of pathogens. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid?
- Methodological Answer : The synthesis typically involves cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate under reflux conditions (120°C, 8–12 hours in ethanol), followed by acidic hydrolysis (6M HCl, 60°C) to yield the propanoic acid derivative. Catalytic Pd/C or Cu-mediated coupling may enhance regioselectivity during cyclization .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, gradient elution (0.1% TFA in water/acetonitrile) with UV detection at 254 nm.
- NMR : 1H/13C in DMSO-d6 to confirm substitution patterns (e.g., δ 8.2–8.4 ppm for triazole protons).
- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]+ at m/z 226.62 .
Q. What are the known biological targets or activities associated with this triazolopyridazine derivative?
- Methodological Answer : It exhibits kinase inhibition (e.g., c-Met and VEGFR-2) with IC50 values of 120–150 nM in enzymatic assays. Cytotoxicity studies in HepA cells show dose-dependent apoptosis induction (IC50 15–30 μM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-product formation during the cyclization step?
- Methodological Answer : Optimize stoichiometry (1:1.2 hydrazine:malonate ratio), use Pd/Cu catalysts in DMF at 80–100°C, and employ inert atmospheres (N2/Ar) to suppress oxidation by-products. Purification via flash chromatography (ethyl acetate/hexane, 3:7) reduces dimeric impurities (<5%) .
Q. What strategies resolve conflicting solubility data reported in different studies?
- Methodological Answer : Standardize solvents (e.g., DMSO for stock solutions) and use dynamic light scattering (DLS) to detect aggregation. Conflicting solubility (e.g., 12 mg/mL vs. 8 mg/mL in PBS) may arise from polymorphic forms or residual salts, requiring XRPD and DSC analysis .
Q. How does the introduction of electron-withdrawing groups at specific positions affect kinase inhibition potency?
- Methodological Answer : Substituting Cl at position 6 increases binding affinity (ΔpIC50 +0.8) due to enhanced halogen bonding with kinase active sites. The propanoic acid moiety at position 3 improves aqueous solubility (logP reduction from 2.1 to 1.4) without compromising activity .
Q. What in vitro and in vivo models are appropriate for validating its proposed anti-proliferative mechanisms?
- Methodological Answer :
- In vitro : HepG2/C3A cells with MTT assays (72-hour exposure, 10–100 μM range).
- In vivo : Xenograft models (nu/nu mice, 25 mg/kg/day, IP) with tumor volume monitoring and MET phosphorylation (Y1234) analysis via Western blot .
Q. How can degradation pathways be identified during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
